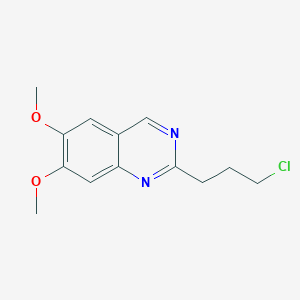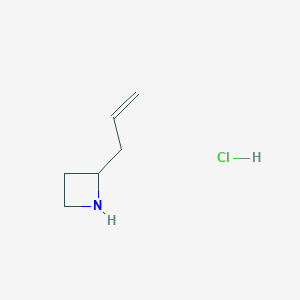
3-(2-Methoxyphenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenoxy)phenol, also known as 2-(2-Methoxyphenoxy)phenol, is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol This compound is characterized by a phenol group and a methoxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenoxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-chlorophenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of non-toxic reagents and solvents, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Electrophilic Substitution: The phenol group makes the compound highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Electrophilic Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Scientific Research Applications
3-(2-Methoxyphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): A simpler phenolic compound with similar antioxidant properties.
4-Methoxyphenol: Another isomer with distinct chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)phenol |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3 |
InChI Key |
IGTLWLVRRGPARS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
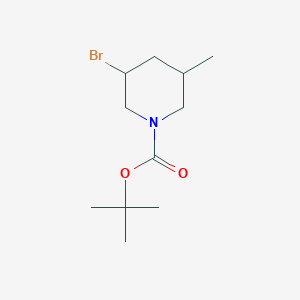
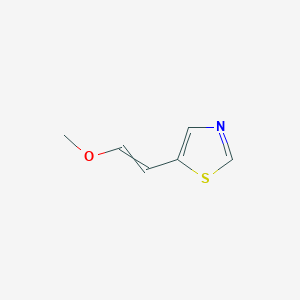
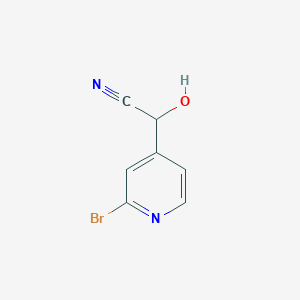
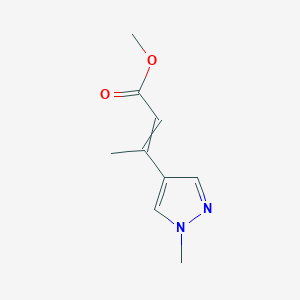
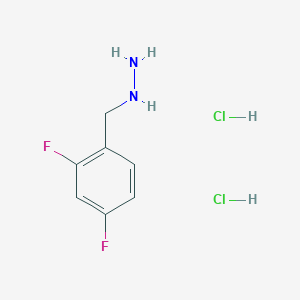
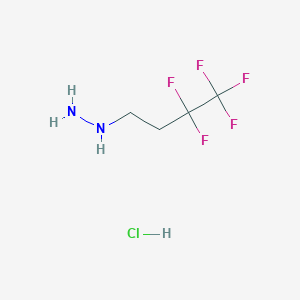

![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)
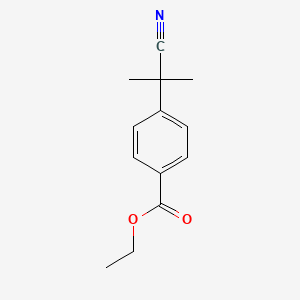
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
